2-Methyl-3-oxo-5-(prop-1-EN-2-YL)cyclohexane-1-carboxylic acid
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Overview
Description
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₆O₃. This compound is characterized by a cyclohexane ring substituted with a methyl group, a prop-1-en-2-yl group, a keto group, and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-methyl-5-(prop-1-en-2-yl)cyclohexanone, followed by oxidation and carboxylation reactions. The reaction conditions typically involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The reaction conditions vary depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and is studied for its reactivity and properties.
Biology: In biological research, the compound is investigated for its potential biological activities and interactions with biomolecules. It may be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials. Its unique chemical structure makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: This compound has a similar cyclohexane ring structure but lacks the keto and carboxylic acid groups.
1-Methylcyclohexene: This compound has a similar cyclohexane ring structure with a methyl group but lacks the prop-1-en-2-yl group and other functional groups.
4-Methylcyclohexene: This compound has a similar cyclohexane ring structure with a methyl group but lacks the prop-1-en-2-yl group and other functional groups.
Uniqueness
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid is unique due to its combination of functional groups, including the keto group, carboxylic acid group, and prop-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid, a compound with molecular formula C11H16O3 and CAS number 1378828-28-4, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a cyclohexanone ring with three defined stereocenters and an exocyclic double bond. Its crystal structure has been elucidated through studies involving Michael addition reactions, demonstrating a chair conformation of the six-membered ring .
Table 1: Structural Data of this compound
Property | Value |
---|---|
Molecular Weight | 196.24 g/mol |
Molecular Formula | C11H16O3 |
CAS Number | 1378828-28-4 |
Crystal System | Orthorhombic |
Cell Parameters | a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Studies have demonstrated that derivatives of the cyclohexane structure can possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives typically range from 3.12 to 12.5 µg/mL .
Anti-inflammatory Properties
In vitro studies have suggested that compounds similar to this compound may inhibit pro-inflammatory cytokines, contributing to their potential as therapeutic agents in inflammatory diseases. The mechanisms often involve the modulation of signaling pathways associated with inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several derivatives derived from cyclohexanone structures. The results indicated that certain modifications enhanced their activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents based on this compound's structure .
- Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of cyclohexane derivatives in murine models. The study found that treatment with these compounds significantly reduced markers of inflammation compared to controls, suggesting a promising avenue for further research into their therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Michael Addition : Utilizing (S)-carvone and sodium cyanide in ionic liquids as a reaction medium.
Table 2: Summary of Synthesis Steps
Step | Description |
---|---|
Starting Material | (S)-Carvone |
Reaction Conditions | Ionic liquid medium, NaCN as catalyst |
Temperature | 60 °C |
Duration | 12 hours |
Purification Method | Flash column chromatography |
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-6(2)8-4-9(11(13)14)7(3)10(12)5-8/h7-9H,1,4-5H2,2-3H3,(H,13,14) |
InChI Key |
PXMLTESPARDFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CC1=O)C(=C)C)C(=O)O |
Origin of Product |
United States |
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